![molecular formula C28H29O4P3 B14163097 Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid CAS No. 185854-70-0](/img/structure/B14163097.png)
Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid is a phosphorus-containing compound with significant applications in various fields of chemistry and biology. It is characterized by its unique structure, which includes two diphenylphosphoryl groups attached to an ethyl phosphinic acid backbone. This compound is known for its stability and versatility, making it a valuable reagent in synthetic chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid typically involves the reaction of diphenylphosphine oxide with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control systems ensures consistent quality and efficiency in the production process. The compound is purified through distillation and recrystallization to achieve the desired specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides and other related derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine or phosphine oxide.
Substitution: The compound can participate in substitution reactions, where the diphenylphosphoryl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus trichloride.
Major Products: The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phosphinic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as a bioisostere in drug design and development.
Medicine: Research is ongoing to explore its use as a metalloprotease inhibitor and in other therapeutic applications.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, as a metalloprotease inhibitor, it binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. The molecular pathways involved include the modulation of enzyme activity and the alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Di(2-ethylhexyl)phosphoric acid: An organophosphorus compound used in solvent extraction and as a plasticizer.
Phosphonic acid derivatives: These compounds share similar structural features and are used in various industrial and research applications.
Uniqueness: Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to act as a versatile ligand and its stability under various conditions make it particularly valuable in both research and industrial contexts.
Propriétés
Numéro CAS |
185854-70-0 |
|---|---|
Formule moléculaire |
C28H29O4P3 |
Poids moléculaire |
522.4 g/mol |
Nom IUPAC |
bis(2-diphenylphosphorylethyl)phosphinic acid |
InChI |
InChI=1S/C28H29O4P3/c29-33(30,21-23-34(31,25-13-5-1-6-14-25)26-15-7-2-8-16-26)22-24-35(32,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20H,21-24H2,(H,29,30) |
Clé InChI |
ATHCYUFYZRLVDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(CCP(=O)(CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


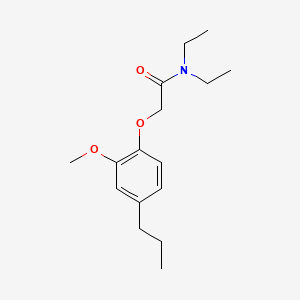
![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163037.png)
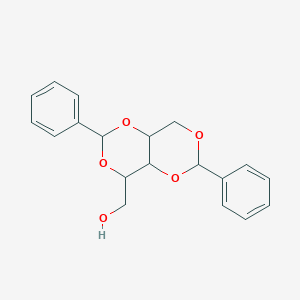
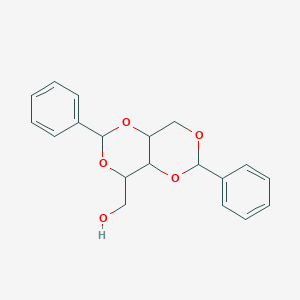
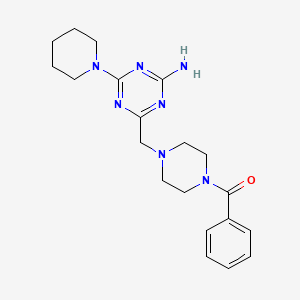
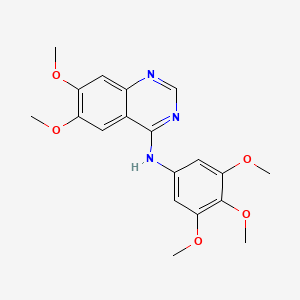

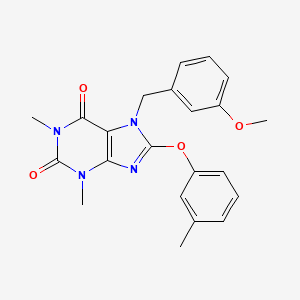
![3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione](/img/structure/B14163065.png)
![tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate;oxalic acid](/img/structure/B14163068.png)

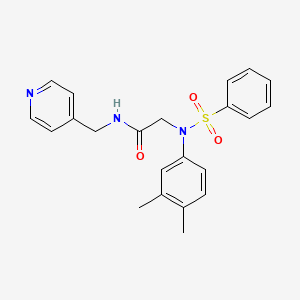
![2',6'-Difluoro-5-methoxy[1,1'-biphenyl]-3-ol](/img/structure/B14163083.png)

